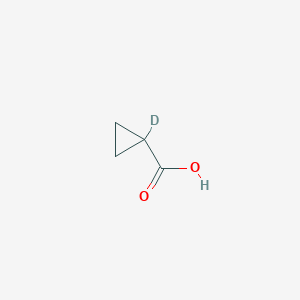

Cyclopropane-1-D1-carboxylic acid

Vue d'ensemble

Description

Cyclopropane-1-D1-carboxylic acid is a deuterated analog of cyclopropane-1-carboxylic acid Deuterium, a stable isotope of hydrogen, replaces one hydrogen atom in the cyclopropane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclopropane-1-D1-carboxylic acid can be synthesized through several methods:

Alkylation of Glycine Equivalents: This involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by cyclization to form the cyclopropane ring.

Intramolecular Cyclization: γ-Substituted amino acid derivatives undergo intramolecular cyclization to form the cyclopropane ring.

Cyclopropanation of Alkenes: Alkenes can be cyclopropanated using diazo compounds, ylides, or carbene intermediates.

Industrial Production Methods: Industrial production methods for 1-deuteriocyclopropane-1-carboxylic acid are similar to those used for other cyclopropane derivatives. These methods typically involve large-scale cyclopropanation reactions using diazo compounds or other carbene sources under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Cyclopropane-1-D1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or alkanes.

Substitution: The hydrogen atoms in the cyclopropane ring can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, alkanes.

Substitution: Halogenated cyclopropane derivatives.

Applications De Recherche Scientifique

Cyclopropane-1-D1-carboxylic acid has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry: Deuterated compounds often exhibit altered metabolic profiles, making them useful in drug development.

Isotope Labeling: Deuterium labeling is used in mechanistic studies to trace reaction pathways and understand reaction mechanisms.

Mécanisme D'action

The mechanism of action of 1-deuteriocyclopropane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The presence of deuterium can influence the rate of chemical reactions due to the kinetic isotope effect, where the bond strength between carbon and deuterium is stronger than that between carbon and hydrogen. This can lead to slower reaction rates and altered metabolic pathways .

Comparaison Avec Des Composés Similaires

Cyclopropane-1-D1-carboxylic acid can be compared with other similar compounds such as:

Cyclopropane-1-carboxylic acid: The non-deuterated analog, which has similar chemical properties but different kinetic behaviors.

1-Aminocyclopropane-1-carboxylic acid: A related compound used in plant hormone research.

Cyclopropane derivatives: Other cyclopropane-containing compounds with various functional groups

Uniqueness: The uniqueness of 1-deuteriocyclopropane-1-carboxylic acid lies in its deuterium content, which imparts distinct kinetic and metabolic properties compared to its non-deuterated analogs .

Activité Biologique

Cyclopropane-1-D1-carboxylic acid, a derivative of cyclopropane carboxylic acids, has garnered attention in recent years for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, particularly in agriculture and medicine.

Overview of this compound

This compound is structurally characterized by a three-membered cyclopropane ring with a carboxylic acid functional group. This unique structure contributes to its reactivity and biological activity. The compound is often studied for its role as a precursor in ethylene biosynthesis and its potential as a bioactive agent.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Ethylene Biosynthesis Regulation

- Cyclopropane derivatives, including this compound, are recognized as inhibitors of ethylene production in plants. Ethylene is a crucial phytohormone that regulates various physiological processes such as fruit ripening and senescence. Inhibition of ethylene biosynthesis can delay these processes, thus extending the shelf life of fruits and vegetables .

2. Antimicrobial Properties

- Cyclopropane derivatives exhibit significant antimicrobial activity. Research indicates that these compounds can disrupt bacterial cell membranes, leading to cell death. For instance, cyclopropylamine-based compounds have shown potent activity against various pathogens, suggesting potential applications in agricultural pest control .

3. Antitumor Activity

- Some studies have highlighted the antitumor potential of cyclopropane derivatives. For example, compounds derived from cyclopropylamines have been identified as inhibitors of specific enzymes involved in cancer progression, showcasing their potential for development as anticancer agents .

The mechanisms through which this compound exerts its biological effects are complex and multifaceted:

- Enzyme Inhibition : Cyclopropane derivatives can act as inhibitors of key enzymes involved in various metabolic pathways. For example, they have been shown to inhibit dihydroxy acid dehydratase and ketol-acid reductoisomerase, which are critical in amino acid biosynthesis .

- Cell Membrane Disruption : The antimicrobial action is primarily attributed to the ability of these compounds to increase cell membrane permeability, leading to cytoplasmic acidification and subsequent cell death .

Case Studies

Several case studies illustrate the efficacy of this compound and its derivatives:

Research Findings

Recent research has provided insights into the structural modifications that enhance the biological activity of cyclopropane derivatives:

- Molecular Docking Studies : Computational analyses have shown that specific structural modifications can improve binding affinity to target enzymes involved in ethylene biosynthesis and microbial resistance .

- Synthesis of Analogues : New analogues of this compound have been synthesized and tested for improved efficacy as herbicides and antimicrobial agents .

Propriétés

IUPAC Name |

1-deuteriocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGUBTXCNDTFJI-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.